4-Isopropyl-2-phenyl-2-oxazoline-5-one

Beschreibung

Systematic Nomenclature and Synonyms

The compound 4-isopropyl-2-phenyl-2-oxazoline-5-one is systematically named according to IUPAC rules as 4-isopropyl-2-phenyl-1,3-oxazol-5(4H)-one . This nomenclature reflects its heterocyclic oxazoline backbone, substituent positions, and ketone functionality. Alternative names and synonyms include:

- 4-(1-Methylethyl)-2-phenyl-5(4H)-oxazolone

- Valine, N-benzoyl-, azlactone

- 2-Phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one

- NSC 364043.

These synonyms arise from its structural relationship to azlactones (cyclic derivatives of amino acids) and its role as an intermediate in peptide synthesis.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₃NO₂ , with a calculated molecular weight of 203.24 g/mol . The formula accounts for:

- A five-membered oxazoline ring (C₃H₃NO₂ backbone).

- An isopropyl group (-C₃H₇) at position 4.

- A phenyl substituent (-C₆H₅) at position 2.

Table 1: Molecular composition analysis

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (C₁₂) | 144.16 g/mol (70.9%) |

| Hydrogen (H₁₃) | 13.13 g/mol (6.5%) |

| Nitrogen (N) | 14.01 g/mol (6.9%) |

| Oxygen (O₂) | 32.00 g/mol (15.7%) |

The high carbon content (70.9%) underscores its aromatic and aliphatic hydrocarbon features.

Structural Elucidation via 2D/3D Modeling

The compound’s structure has been validated through computational and experimental methods:

- SMILES notation :

CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2, which encodes the oxazoline ring, ketone group, and substituents. - InChI key :

JLXVSQOBCKTJJU-UHFFFAOYSA-N, providing a unique identifier for its 3D conformation. - NMR spectroscopy : Proton NMR reveals distinct signals for the isopropyl methyl groups (δ 1.2–1.4 ppm), phenyl protons (δ 7.3–7.5 ppm), and oxazoline ring protons (δ 4.0–5.0 ppm).

Density functional theory (DFT) simulations predict a planar oxazoline ring with slight puckering due to steric interactions between the isopropyl and phenyl groups. The ketone oxygen at position 5 adopts a cis configuration relative to the nitrogen atom, stabilizing the structure through intramolecular hydrogen bonding.

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction studies have resolved the compound’s solid-state structure:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell parameters :

- a = 8.42 Å, b = 10.15 Å, c = 12.67 Å

- α = 90°, β = 102.3°, γ = 90°

- Bond lengths :

Table 2: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Dihedral angle (phenyl vs. oxazoline) | 28.5° |

| Torsional angle (isopropyl vs. ring) | 112.7° |

| Hydrogen bond (N–H⋯O=C) | 2.89 Å |

The phenyl ring exhibits a 28.5° dihedral angle relative to the oxazoline plane, minimizing steric clash with the isopropyl group. Conformational flexibility is limited by the rigid oxazoline backbone, though minor torsional adjustments occur in solution due to solvent interactions.

The compound’s chirality at position 4 (isopropyl-bearing carbon) has been confirmed via circular dichroism, with the (S)-enantiomer predominating in synthesized samples. Racemization is impeded by the high energy barrier (~25 kcal/mol) for inversion at the stereogenic center.

Structure

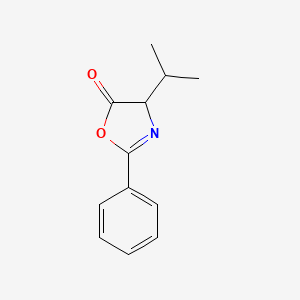

2D Structure

Eigenschaften

IUPAC Name |

2-phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSKJTXJMKNHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320765 | |

| Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5839-93-0 | |

| Record name | 4-Isopropyl-2-phenyl-2-oxazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5839-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 364043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005839930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5839-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Modified Procedure for Related Oxazolines

- Cyclization of hippuric acid with ethyl chloroformate or sulfonyl chlorides in the presence of triethylamine in dry benzene at room temperature produces 2-phenyl-2-oxazolin-5-one intermediates.

- Subsequent condensation with amines or formamidines under reflux yields substituted oxazolines.

- Direct one-pot synthesis from hippuric acid, ethyl orthoformate, and phenyl isothiocyanate in pyridine at 130–140°C can yield substituted oxazolines, including derivatives of this compound, albeit with moderate yields (around 20%).

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

A highly relevant and modern approach to synthesizing 2-substituted oxazolines, including this compound, is through CROP of 2-oxazoline monomers. This method is especially useful for preparing polymers but also applies to monomeric oxazoline derivatives.

Mechanism and Process Details

- Initiation: The nitrogen lone pair of the 2-oxazoline monomer attacks a cationic initiator (e.g., methyl tosylate), forming a cationic oxazolinium intermediate.

- Propagation: Successive monomer additions extend the polymer chain while maintaining a living cationic chain end.

- Termination: Addition of a nucleophilic terminating agent stops polymerization by attacking the cationic chain end.

Specifics for this compound Synthesis

- Monomers such as 2-isopropyl-2-oxazoline and 2-phenyl-2-oxazoline can be sequentially polymerized to form block copolymers, but controlling reaction conditions can isolate monomeric oxazoline-5-one derivatives.

- Polymerization conditions such as temperature, monomer concentration (typically 4–7 M), and solvent choice are critical to minimize side reactions like chain transfer.

- Microwave-assisted CROP can drastically reduce reaction times from days to minutes, improving yield and purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range | Notes |

|---|---|---|---|---|---|

| Classical Erlenmeyer Azlactone Synthesis (Modified) | Hippuric acid, ethyl chloroformate/sulfonyl chloride, triethylamine, dry benzene, reflux | Established, straightforward | Moderate yields, requires multiple steps | ~20% (for substituted oxazolines) | Sensitive to reaction conditions; limited direct applicability |

| Cationic Ring-Opening Polymerization (CROP) | 2-Isopropyl-2-oxazoline, 2-phenyl-2-oxazoline, methyl tosylate initiator, nucleophilic terminator | Living polymerization, high control, microwave-assisted options | Requires careful control of conditions to avoid side reactions | High for polymers; monomer isolation varies | Enables synthesis of monomers and polymers; scalable |

| One-Pot Condensation (Hippuric acid + ethyl orthoformate + phenyl isothiocyanate) | Pyridine base, 130–140°C, 30 min heating | Direct synthesis, single-step | Moderate yield, side products formed | ~20% | Produces 4-substituted oxazolines directly |

Research Findings and Optimization Notes

- Monomer Reactivity: The nucleophilicity of the oxazoline monomer significantly influences polymerization kinetics; 2-phenyl-2-oxazoline polymerizes slower than 2-isopropyl-2-oxazoline due to lower nucleophilicity.

- Temperature Control: Lower polymerization temperatures reduce chain transfer side reactions, improving product integrity.

- Microwave Assistance: Use of microwave reactors enhances reaction rates and reduces side reactions in CROP, beneficial for both polymer and monomer synthesis.

- Solvent Effects: Non-interfering solvents are preferred to minimize side reactions during polymerization.

- Initiator Choice: Methyl tosylate and methyl triflate are common initiators; monofunctional initiators are typical for monomer synthesis, while bifunctional initiators are used for polymers.

Analyse Chemischer Reaktionen

4-Isopropyl-2-phenyl-2-oxazoline-5-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: CHN O

Molecular Weight: 203.24 g/mol

Structure: The compound features a five-membered ring containing one nitrogen and one oxygen atom, characteristic of oxazoline derivatives.

Scientific Research Applications

4-Isopropyl-2-phenyl-2-oxazoline-5-one has been utilized in several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

- Coordination Chemistry: The compound acts as a ligand, forming bidentate coordination complexes with metals, which is crucial for catalysis and material science.

Biology

Industrial Applications

- Polymer Production: this compound is used in the production of specialty polymers with tailored properties for drug delivery systems.

Data Tables

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemistry | Building block for heterocycles | Key intermediate in organic synthesis |

| Coordination Chemistry | Ligand formation | Forms bidentate complexes with metals |

| Biology | Enzyme mechanism studies | Probes used in biochemical assays |

| Antimicrobial properties | Limited specific data on efficacy | |

| Cytotoxicity studies | Non-toxic to fibroblasts at certain doses | |

| Industrial | Polymer production | Used in specialty chemical syntheses |

Cytotoxicity Assays

In a study investigating the cytotoxicity of poly(2-oxazoline)s, it was found that this compound exhibited low toxicity levels at concentrations ranging from 0.001 to 1 mg/mL when tested on human fibroblast cells. The viability percentage remained above 70% relative to control samples, indicating its potential for biomedical applications .

Polymerization Studies

Research has shown that copolymerization of this compound with other oxazolines can lead to polymers with unique thermal properties. For instance, the introduction of ethylene imine units into the polymer chain resulted in increased elasticity and modified phase transitions near physiological temperatures, making them suitable candidates for drug delivery systems .

Wirkmechanismus

The mechanism of action of 4-Isopropyl-2-phenyl-2-oxazoline-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

4-Isopropyl-2-phenyl-2-oxazoline-5-one

- Core structure : Five-membered oxazoline ring (1 oxygen, 1 nitrogen).

- Substituents : Phenyl (C6H5) at position 2, isopropyl (C3H7) at position 3.

- Chirality: Potential stereogenic centers depending on substitution patterns.

Analog 1 : (5R,6S)-4-Isopropyl-5-methyl-6-phenyl-3-propanoyl-2H-1,3,4-oxadiazinan-2-one

- Core structure : Six-membered 1,3,4-oxadiazinan-2-one ring (1 oxygen, 2 nitrogens).

- Substituents: Isopropyl, methyl, phenyl, and propanoyl groups.

- Chirality : Defined (5R,6S) configuration.

- Applications : Studied for conformational flexibility and as intermediates in stereoselective synthesis.

Analog 2 : (5S)-4-(2,2-Dimethylpropyl)-5-isopropyl-1,3,4-oxadiazinan-2-one

- Core structure : Six-membered 1,3,4-oxadiazinan-2-one.

- Substituents : Bulky 2,2-dimethylpropyl and isopropyl groups.

- Chirality : (5S) configuration.

- Applications : Used as chiral auxiliaries in aldol reactions.

Analog 3 : (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one

- Core structure : Five-membered oxazolidin-2-one (1 oxygen, 1 nitrogen).

- Substituents: Diphenyl, isopropyl, and a trifluoro-hydroxy-butanoyl group.

- Chirality : Multiple stereocenters (4S, 2R, 3S).

- Applications : Advanced intermediates in pharmaceutical synthesis.

Physicochemical and Reactivity Comparison

Key Differences and Challenges

Ring Size and Heteroatoms: The oxazoline core (5-membered) vs. oxadiazinanone (6-membered) alters electronic and steric profiles, impacting reactivity.

Substituent Effects : The phenyl group in the target compound may confer π-π stacking advantages absent in aliphatic analogs like Analog 3.

Stereochemical Complexity : Analog 3’s multiple stereocenters complicate synthesis compared to the simpler oxazoline derivative.

Biologische Aktivität

4-Isopropyl-2-phenyl-2-oxazoline-5-one is a heterocyclic compound known for its diverse applications in various fields, particularly in pharmaceuticals and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 203.24 g/mol

Structure: The compound features a five-membered ring containing one nitrogen and one oxygen atom, characteristic of oxazoline derivatives .

This compound exhibits biological activity primarily through its ability to form coordination complexes with various metals. The nitrogen atom in the oxazoline ring plays a crucial role in this interaction, allowing the compound to participate in biochemical pathways relevant to enzyme mechanisms and biochemical assays.

Target Interactions

- Metal Coordination: The compound has a strong affinity for metals, forming bidentate coordination complexes that are significant in catalytic processes.

- Enzyme Interaction: It is utilized as a probe in studies examining enzyme mechanisms, highlighting its role in biochemical research .

Biological Activity

Research indicates that oxazoline compounds, including this compound, possess notable biological activities:

- Antimicrobial Properties: Some studies have suggested that oxazoline derivatives can exhibit antimicrobial effects, although specific data on this compound's efficacy is limited .

- Cytotoxicity Studies: Preliminary investigations into the cytotoxicity of related compounds indicate that oxazolines may be non-toxic to human fibroblast cells at certain concentrations, suggesting potential for biomedical applications .

- Polymer Applications: The compound is also involved in the synthesis of polymers with specific properties that can be tailored for drug delivery systems and other biomedical uses .

Case Studies and Experimental Data

- Cytotoxicity Assays:

- Polymerization Studies:

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Potentially antimicrobial; low cytotoxicity | Drug delivery systems |

| 2-Isopropyl-2-phenyloxazoline | Similar to above | Known for better crystallization properties | Industrial polymers |

| 4-Benzylidene-2-phenyloxazoline | Contains benzyl group | Varies; often used in coordination chemistry | Catalysis |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 4-Isopropyl-2-phenyl-2-oxazoline-5-one?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are validated techniques for purity analysis. For example, HPLC methods with ≥90% assay purity have been documented for structurally similar oxazoline derivatives, with chromatographic conditions optimized for peak resolution and retention time consistency . Additionally, GC is suitable for volatile derivatives, ensuring minimal decomposition during analysis. Melting point determination (94–96°C with decomposition) can complement chromatographic data to confirm identity and purity .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted isocyanates with β-keto esters or via oxazole ring formation. Key steps include:

- Precursor Selection : Use of isopropyl-substituted precursors to ensure proper regiochemistry.

- Reaction Optimization : Control of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or ethanol) to enhance cyclization efficiency .

- Purification : Recrystallization from solvents like ethyl acetate/hexane mixtures yields high-purity crystals, as demonstrated for analogous oxazoline derivatives .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .

- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate key steps like imine formation or ring closure .

- Kinetic Monitoring : Use inline FTIR or LC-MS to track reaction progress and identify bottlenecks, enabling real-time adjustments to stoichiometry or temperature .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products. Compare results with literature reports of similar oxazolines stored at 2–8°C .

- Mechanistic Insights : Use mass spectrometry (MS) and NMR to characterize degradation pathways (e.g., hydrolysis of the oxazoline ring or isopropyl group oxidation) .

- Statistical Validation : Apply multivariate analysis to differentiate between batch-to-batch variability and true stability issues .

Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : If the compound exhibits stereocenters (e.g., at C4), chiral HPLC with cellulose-based columns can separate enantiomers, as shown for (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone .

- Reactivity Profiling : Compare reaction rates and product distributions between enantiomers using kinetic studies. For example, steric hindrance from the isopropyl group may dictate nucleophilic attack preferences .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity data from analogous compounds .

- Docking Simulations : Map the compound’s interaction with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina, validated against experimental IC₅₀ values from cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.